molecular formula C10H16O4 B568376 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) CAS No. 112842-07-6

2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI)

Cat. No.: B568376
CAS No.: 112842-07-6
M. Wt: 200.234
InChI Key: MKWGOLLMLHJMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. This compound is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. The structure includes a carboxylic acid ester group, an ethoxy group, and a methyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of appropriate precursors, such as 1,3-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the Carboxylic Acid Ester Group: The carboxylic acid ester group can be introduced via esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

    Ethoxy and Methyl Group Addition: The ethoxy and methyl groups can be added through alkylation reactions, where appropriate alkyl halides react with the pyran ring under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Catalysts: Acid or base catalysts are often used to enhance reaction rates and yields.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyran derivatives.

Scientific Research Applications

2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: It can modulate various biochemical pathways, such as oxidative stress response, inflammation, and cell proliferation.

Comparison with Similar Compounds

2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): can be compared with other pyran derivatives, such as:

    2H-Pyran-4-carboxylic acid: Lacks the ethoxy and methyl ester groups, making it less hydrophobic.

    2H-Pyran-4-carboxylic acid, ethyl ester: Similar but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.

    2H-Pyran-4-carboxylic acid, 3,4-dihydro-6-methyl-:

The unique combination of functional groups in 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

112842-07-6

Molecular Formula

C10H16O4

Molecular Weight

200.234

IUPAC Name

methyl 2-ethoxy-6-methyl-3,4-dihydro-2H-pyran-4-carboxylate

InChI

InChI=1S/C10H16O4/c1-4-13-9-6-8(10(11)12-3)5-7(2)14-9/h5,8-9H,4,6H2,1-3H3

InChI Key

MKWGOLLMLHJMQK-UHFFFAOYSA-N

SMILES

CCOC1CC(C=C(O1)C)C(=O)OC

Synonyms

2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.